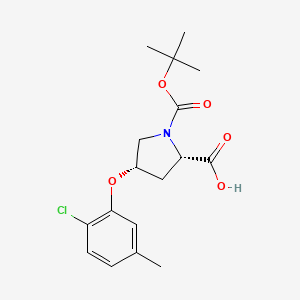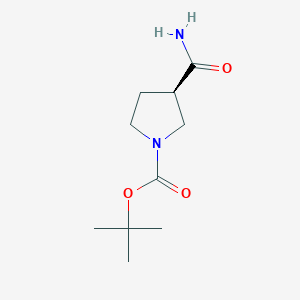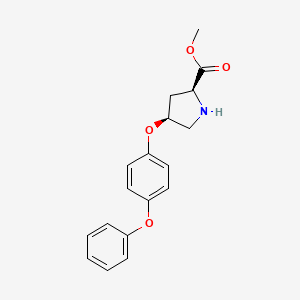
Methyl (2S,4S)-4-(4-phenoxyphenoxy)-2-pyrrolidinecarboxylate
Descripción general
Descripción
Methyl (2S,4S)-4-(4-phenoxyphenoxy)-2-pyrrolidinecarboxylate, also known as 4-(4-phenoxyphenoxy)-2-pyrrolidinecarboxylic acid methyl ester, is a synthetic compound that has been used in a variety of scientific research applications. It is a white crystalline solid that is insoluble in water and soluble in organic solvents. This compound is a useful reagent for organic synthesis and has been used in the synthesis of a number of different compounds.
Aplicaciones Científicas De Investigación
Methyl (2S,4S)-Methyl (2S,4S)-4-(4-phenoxyphenoxy)-2-pyrrolidinecarboxylate(Methyl (2S,4S)-4-(4-phenoxyphenoxy)-2-pyrrolidinecarboxylatephenoxyphenoxy)-2-pyrrolidinecarboxylate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a number of different compounds. It has also been used in the synthesis of a number of different pharmaceuticals and drugs. Additionally, it has been used in the synthesis of a number of different dyes and pigments.
Mecanismo De Acción
Methyl (2S,4S)-Methyl (2S,4S)-4-(4-phenoxyphenoxy)-2-pyrrolidinecarboxylate(Methyl (2S,4S)-4-(4-phenoxyphenoxy)-2-pyrrolidinecarboxylatephenoxyphenoxy)-2-pyrrolidinecarboxylate is a synthetic compound that is used in a variety of scientific research applications. Its mechanism of action is not well understood, but it is believed to interact with various proteins and enzymes in the body. It is also believed to interact with various receptors in the body, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects
Methyl (2S,4S)-Methyl (2S,4S)-4-(4-phenoxyphenoxy)-2-pyrrolidinecarboxylate(Methyl (2S,4S)-4-(4-phenoxyphenoxy)-2-pyrrolidinecarboxylatephenoxyphenoxy)-2-pyrrolidinecarboxylate has a variety of biochemical and physiological effects. It has been shown to interact with various proteins and enzymes in the body, which can lead to various biochemical and physiological effects. It has also been shown to interact with various receptors in the body, which can lead to various biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (2S,4S)-Methyl (2S,4S)-4-(4-phenoxyphenoxy)-2-pyrrolidinecarboxylate(Methyl (2S,4S)-4-(4-phenoxyphenoxy)-2-pyrrolidinecarboxylatephenoxyphenoxy)-2-pyrrolidinecarboxylate has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is a synthetic compound that can be easily synthesized and is relatively inexpensive to purchase. Additionally, it is a white crystalline solid that is insoluble in water and soluble in organic solvents, making it easy to work with in the laboratory. However, one of the main limitations of this compound is that its mechanism of action is not well understood, which can make it difficult to predict the exact biochemical and physiological effects it will have.
Direcciones Futuras
Methyl (2S,4S)-Methyl (2S,4S)-4-(4-phenoxyphenoxy)-2-pyrrolidinecarboxylate(Methyl (2S,4S)-4-(4-phenoxyphenoxy)-2-pyrrolidinecarboxylatephenoxyphenoxy)-2-pyrrolidinecarboxylate has a number of potential future directions for research. These include further research into its mechanism of action, as well as further research into its biochemical and physiological effects. Additionally, further research into its potential applications in pharmaceuticals and drugs could lead to new treatments for a variety of diseases and conditions. Additionally, further research into its potential applications in dyes and pigments could lead to new and improved products. Finally, further research into its potential applications in organic synthesis could lead to new and improved compounds.
Propiedades
IUPAC Name |
methyl (2S,4S)-4-(4-phenoxyphenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-21-18(20)17-11-16(12-19-17)23-15-9-7-14(8-10-15)22-13-5-3-2-4-6-13/h2-10,16-17,19H,11-12H2,1H3/t16-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCLZCMRVUPRJD-IRXDYDNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



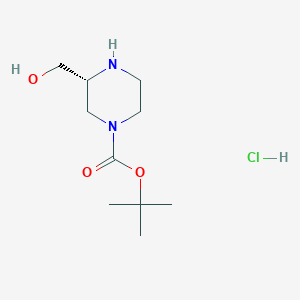
![[(2S,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl]methyl benzoate](/img/structure/B3091197.png)
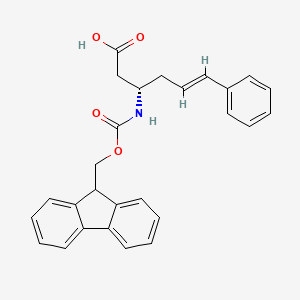


(propan-2-yl)amine](/img/structure/B3091221.png)


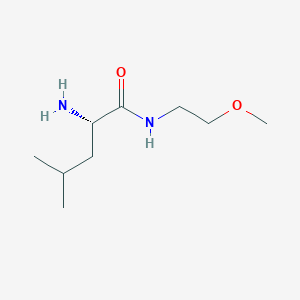
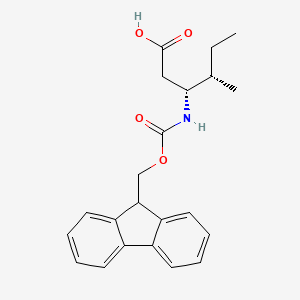
![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[3-(dimethyl-amino)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3091267.png)
